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Compound Name:
1,3-Dioxane-2-carboxylic acid

ethyl ester

Cat. No.: B1320759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic organic compound with the chemical formula

C₇H₁₂O₄. As a derivative of 1,3-dioxane, it possesses a six-membered ring containing two

oxygen atoms, with an ethyl carboxylate group attached at the 2-position. This structure

imparts specific chemical properties that make it an interesting building block in organic

synthesis and a potential scaffold in medicinal chemistry. This technical guide provides a

comprehensive overview of its chemical structure, properties, a proposed synthesis protocol,

and key characterization data. The information presented herein is intended to support

researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties
Ethyl 1,3-dioxane-2-carboxylate is characterized by a saturated 1,3-dioxane ring, which adopts

a chair conformation to minimize steric strain. The ethyl carboxylate group at the 2-position is a

key functional group that can participate in various chemical transformations.
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Identifier Value

CAS Number 90392-05-5

Molecular Formula C₇H₁₂O₄[1]

Molecular Weight 160.17 g/mol [1]

IUPAC Name ethyl 1,3-dioxane-2-carboxylate[1]

InChI
InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-

7/h7H,2-5H2,1H3[1]

InChIKey XGUQXVJIBJLCQY-UHFFFAOYSA-N

SMILES CCOC(=O)C1OCCCO1[1]

Physicochemical Properties
Property Value Source

Physical Form Solid Sigma-Aldrich

Storage Temperature Refrigerator Sigma-Aldrich

Note: Experimental values for melting point and boiling point are not readily available in the

reviewed literature.

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate
While a specific, detailed experimental protocol for the synthesis of ethyl 1,3-dioxane-2-

carboxylate is not extensively documented in the available literature, a plausible and efficient

method is the acid-catalyzed transesterification of diethyl oxalate with 1,3-propanediol. This

reaction is a common and effective way to form cyclic acetals and ketals.

Proposed Experimental Protocol
Reaction Scheme:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dioxane-2-carboxylic-acid-ethyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dioxane-2-carboxylic-acid-ethyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dioxane-2-carboxylic-acid-ethyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dioxane-2-carboxylic-acid-ethyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dioxane-2-carboxylic-acid-ethyl-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Products1,3-Propanediol

Reaction MixtureDiethyl Oxalate

Ethyl 1,3-Dioxane-2-Carboxylate

Ethanol (by-product)

  p-TsOH, Toluene, Heat (Dean-Stark)

Click to download full resolution via product page

Figure 1: Proposed synthesis of ethyl 1,3-dioxane-2-carboxylate.

Materials:

1,3-Propanediol

Diethyl Oxalate[2]

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

Toluene (or another suitable solvent for azeotropic removal of ethanol)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus,

condenser, and distillation setup.

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-

propanediol (1.0 eq) and diethyl oxalate (1.2 eq) in toluene.
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Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

Heat the reaction mixture to reflux. The ethanol formed as a by-product will be removed

azeotropically with toluene and collected in the Dean-Stark trap.

Monitor the reaction progress by observing the amount of ethanol collected or by thin-layer

chromatography (TLC).

Once the reaction is complete (no more ethanol is collected), allow the mixture to cool to

room temperature.

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the

acid catalyst, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield pure ethyl 1,3-dioxane-2-carboxylate.

Spectroscopic Characterization
Detailed, experimentally verified spectra for ethyl 1,3-dioxane-2-carboxylate are not widely

published. However, based on its chemical structure, the expected spectroscopic data can be

predicted.

Predicted ¹H NMR Data (CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.20 q 2H -O-CH₂-CH₃

~4.10 t 2H -O-CH₂- (axial)

~3.90 dt 2H -O-CH₂- (equatorial)

~4.80 s 1H O-CH-O

~2.00 m 2H -CH₂-CH₂-CH₂-

~1.30 t 3H -O-CH₂-CH₃

Note: The chemical shifts and multiplicities are estimations based on known values for similar

1,3-dioxane and ethyl ester structures.

Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm) Assignment

~168 C=O

~100 O-CH-O

~68 -O-CH₂-

~62 -O-CH₂-CH₃

~25 -CH₂-CH₂-CH₂-

~14 -CH₂-CH₃

Note: These are predicted chemical shifts based on the structure.

Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Medium-Strong C-H stretching (aliphatic)

~1750 Strong C=O stretching (ester)

~1200-1000 Strong
C-O stretching (ester and

acetal)

Note: The IR absorption bands are predicted based on the functional groups present in the

molecule.[3]

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl

1,3-dioxane-2-carboxylate as described in the proposed protocol.
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1. Mix Reactants
(1,3-Propanediol, Diethyl Oxalate, p-TsOH, Toluene)

2. Heat to Reflux
(Azeotropic removal of Ethanol)

3. Monitor Reaction
(TLC or Ethanol Collection)

4. Aqueous Workup
(Neutralization and Extraction)

Reaction Complete

5. Drying and Concentration
(Anhydrous MgSO4, Rotary Evaporation)

6. Purification
(Vacuum Distillation or Column Chromatography)

7. Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Figure 2: General experimental workflow.

Applications in Research and Development
Derivatives of 1,3-dioxane are valuable intermediates in organic synthesis. They are often used

as protecting groups for 1,3-diols and carbonyl compounds. The ester functionality of ethyl 1,3-

dioxane-2-carboxylate provides a handle for further chemical modifications, such as reduction,
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hydrolysis, or amidation, opening avenues for the synthesis of more complex molecules. In the

context of drug development, the 1,3-dioxane scaffold can be explored for its potential to

interact with biological targets, and its derivatives could be synthesized and screened for

various pharmacological activities.

Safety Information
Ethyl 1,3-dioxane-2-carboxylate is classified with the GHS07 pictogram, indicating that it may

cause skin irritation or serious eye irritation. Appropriate personal protective equipment (PPE),

including gloves and safety glasses, should be worn when handling this chemical. All

manipulations should be performed in a well-ventilated fume hood. For detailed safety

information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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